molecular formula C22H26FN3O3S2 B2749258 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 896675-72-2

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2749258
CAS No.: 896675-72-2
M. Wt: 463.59
InChI Key: AWFWTBDMAHQIFJ-UHFFFAOYSA-N
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Description

This compound is a sulfamoyl-substituted benzamide featuring a 4-fluoro-1,3-benzothiazole moiety. Its molecular formula is C₂₄H₂₉FN₃O₃S₂, with a molecular weight of 506.7 g/mol (calculated based on structural analogs in ).

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S2/c1-14(2)12-26(13-15(3)4)31(28,29)17-10-8-16(9-11-17)21(27)25-22-24-20-18(23)6-5-7-19(20)30-22/h5-11,14-15H,12-13H2,1-4H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFWTBDMAHQIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the bis(2-methylpropyl)sulfamoyl group can be achieved through sulfonation reactions, while the 4-fluoro-1,3-benzothiazol-2-yl moiety is introduced via nucleophilic substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and fluorinated benzothiazoles. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Purification methods such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiol-substituted derivatives.

Scientific Research Applications

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The benzothiazole moiety may interact with various signaling pathways, modulating cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 497073-61-7)
  • Molecular Formula : C₂₄H₃₁N₃O₄S₂
  • Key Differences : The 4-ethoxy group replaces the 4-fluoro substituent.
  • The molecular weight (489.7 g/mol) is slightly lower, and XLogP3 is 5.7 .
4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
  • Molecular Formula : C₂₄H₃₀N₃O₃S₂
  • Key Differences : A 6-methyl group replaces the 4-fluoro substituent.
  • The SMILES structure () highlights differences in substitution patterns.

Fluorinated Benzamide Analogs ()

Compounds 5f , 5g , 5h , and 5i share a sulfamoyl-benzamide scaffold but differ in substitution:

Compound Substituent Melting Point (°C) [α]D Molecular Weight (g/mol)
5f 4-Fluoro 236–237 +10.6 439.45
5g 3-Fluoro 201–203 +9.3 439.45
5h 2-Fluoro 205–207 +11.7 439.45
5i 4-Chloro 256–258 +11.3 455.90
  • Key Observations :
    • Fluorine position significantly affects melting points and optical activity.
    • The target compound’s 4-fluoro substitution aligns with 5f , suggesting comparable thermal stability but higher molecular weight due to the benzothiazole ring.
    • Chlorine substitution (5i ) increases molecular weight and melting point, highlighting halogen-dependent trends .

Triazole and Oxadiazole Derivatives ()

  • Triazole-thiones (7–9, ) :

    • Feature 1,2,4-triazole cores with sulfonylphenyl groups.
    • IR spectra confirm tautomeric forms (absence of νS-H at 2500–2600 cm⁻¹) and C=S stretching (1247–1255 cm⁻¹), differing from the sulfamoyl group’s spectral signatures in the target compound .
  • Oxadiazole-Benzamides (LMM5, LMM11, ): LMM5: Contains a 1,3,4-oxadiazole ring and methoxyphenyl group. LMM11: Features a furan-substituted oxadiazole.

Physicochemical and Pharmacological Trends

Lipophilicity and Solubility

  • The target compound’s bis(2-methylpropyl)sulfamoyl group confers high lipophilicity (XLogP3 ≈ 5.7), similar to its ethoxy analog. Fluorine reduces logP slightly compared to chloro analogs (e.g., 5i ) .
  • Solubility is likely poor in aqueous media, necessitating formulation with surfactants (e.g., Pluronic F-127, as in ) .

Biological Activity

The compound 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a sulfamoyl benzamide derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of the compound features a sulfamoyl group attached to a benzamide core and a 4-fluoro-1,3-benzothiazole moiety. The synthesis typically involves multiple steps including:

  • Formation of the Benzamide Core : The initial step often involves acylation reactions.
  • Introduction of the Sulfamoyl Group : This is achieved through reactions with sulfonamide derivatives.
  • Attachment of the Benzothiazole Moiety : The final step includes coupling reactions with 4-fluoro-1,3-benzothiazole derivatives.

Optimizing reaction conditions such as temperature and solvent is crucial for achieving high yields and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in various biological pathways. Detailed studies on binding affinity and selectivity are essential for understanding its mechanism .

Pharmacological Properties

Research indicates that this compound exhibits:

  • Antitumor Activity : Preliminary studies suggest potential efficacy against cancer cell lines.
  • Antimicrobial Properties : It has shown activity against various bacterial strains, making it a candidate for further development as an antibiotic .
  • Ion Channel Modulation : Similar compounds have demonstrated inhibitory effects on ion channels such as Kv1.3, suggesting potential applications in treating autoimmune diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antitumor Studies : A study reported that sulfamoyl benzamide derivatives exhibited significant cytotoxicity against human cancer cell lines, indicating their potential use in cancer therapy .
  • Inhibition of Ion Channels : Research on benzothiazole derivatives showed that they could effectively inhibit Kv1.3 channels, which are implicated in autoimmune disorders. This suggests that this compound could have similar effects .
  • Antimicrobial Activity : In vitro tests revealed that certain sulfamoyl-containing compounds displayed potent antibacterial activity against resistant strains of bacteria, highlighting their therapeutic potential in infectious diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Activities
4-Fluoro-N-(benzothiazol-2-yl)benzamideBenzamide core with fluorine substitutionAntitumor activity
N-(Benzothiazol-2-yl)-4-sulfamoylbutanamideSulfamoyl group attached to butanamideAntimicrobial properties
Benzothiazole derivativesVarious substitutions on benzothiazoleIon channel inhibition

Q & A

Basic: What are the established synthetic routes for this compound?

The synthesis typically involves multi-step reactions, starting with the preparation of the 4-fluorobenzothiazole core, followed by sulfamoylation and benzamide coupling. Key steps include:

  • Thiazole ring formation : Cyclization of 4-fluoro-2-aminobenzenethiol with carbonyl reagents under acidic conditions .
  • Sulfamoylation : Reaction of the intermediate with bis(2-methylpropyl)sulfamoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Benzamide coupling : Amide bond formation using EDC/HOBt or DCC as coupling agents, monitored via TLC and purified via column chromatography .
    Critical parameters : Temperature control (<0°C during sulfamoylation), inert atmosphere, and solvent choice (DMF for polar intermediates) .

Basic: Which spectroscopic methods are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorine at C4 of benzothiazole, sulfamoyl group integration) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 481.1542) .
  • IR spectroscopy : Identifies key functional groups (e.g., sulfonamide S=O stretch at ~1350 cm1^{-1}, amide C=O at ~1650 cm1^{-1}) .
    Data interpretation : Cross-reference with analogous compounds (e.g., 4-(dipropylsulfamoyl)-N-benzothiazolylbenzamide derivatives) to resolve overlapping peaks .

Advanced: How can researchers optimize the yield of sulfamoyl group introduction?

Optimization strategies include:

  • Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfamoylation, increasing yields from 60% to 85% .
  • Solvent effects : Switching from THF to DMF improves solubility of the sulfamoyl chloride intermediate .
  • Temperature gradients : Stepwise heating (0°C → room temperature) reduces side-product formation .
    Validation : Monitor reaction progress via LC-MS and compare with kinetic data from similar sulfamoylation reactions .

Advanced: What strategies resolve contradictory biological activity data across studies?

Contradictions in IC50_{50} values (e.g., enzyme inhibition assays) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 2-methylpropyl with cyclohexyl groups) to identify critical pharmacophores .
  • Data normalization : Express results as % inhibition relative to a vehicle control and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: What computational approaches model interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Predict binding poses in enzyme active sites (e.g., benzothiazole moiety interacting with hydrophobic pockets) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., sulfamoyl group forming hydrogen bonds with catalytic residues) .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity to guide structural modifications .

Advanced: How to design experiments to elucidate the mechanism of enzyme inhibition?

  • Kinetic assays : Determine inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots at varying substrate concentrations .
  • Site-directed mutagenesis : Modify suspected binding residues (e.g., Lys123 in kinase targets) to test interaction hypotheses .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Advanced: What analytical techniques address stability issues in aqueous solutions?

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic conditions, followed by HPLC analysis to identify degradation products .
  • LC-MS/MS stability profiling : Monitor parent compound depletion and quantify major degradants (e.g., hydrolyzed sulfamoyl group) .
  • Buffer optimization : Use lyoprotectants (e.g., trehalose) in lyophilized formulations to enhance shelf life .

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